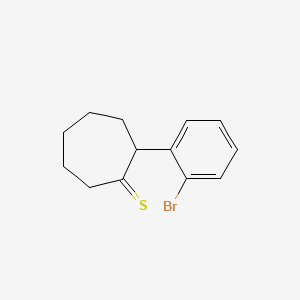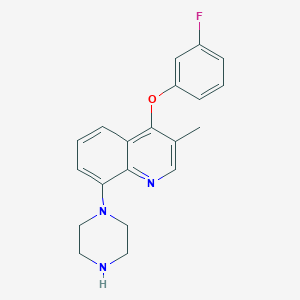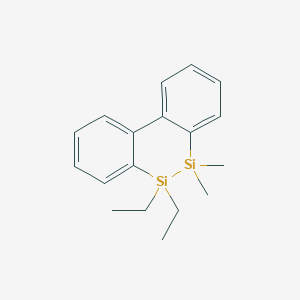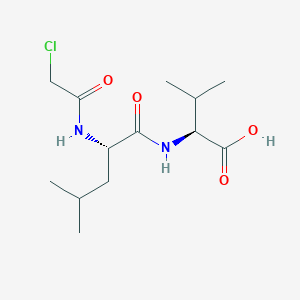![molecular formula C15H12INO B14201700 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- CAS No. 832691-03-9](/img/structure/B14201700.png)
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- is a derivative of carbazole, a heterocyclic aromatic organic compound Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- typically involves the following steps:
Starting Material: The synthesis begins with 9H-carbazole.
Introduction of the Ethenyloxy Group: The ethenyloxy group is introduced through a reaction with an appropriate alkylating agent under basic conditions.
Iodination: The iodination at the 3-position is achieved using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Industrial Production Methods
While specific industrial production methods for 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the iodine atom to a hydrogen atom.
Substitution: The iodine atom at the 3-position makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Deiodinated carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups replacing the iodine atom.
Applications De Recherche Scientifique
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes.
Pharmaceuticals: Investigated for its potential as an anticancer agent and in other therapeutic areas.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
In Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: The parent compound, known for its use in organic synthesis and electronics.
9-Methyl-9H-carbazole: A methylated derivative with similar applications but different reactivity.
9-Ethyl-9H-carbazole: An ethylated derivative used in similar fields but with distinct properties.
Uniqueness
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- is unique due to the presence of both the ethenyloxy group and the iodine atom, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propriétés
Numéro CAS |
832691-03-9 |
|---|---|
Formule moléculaire |
C15H12INO |
Poids moléculaire |
349.17 g/mol |
Nom IUPAC |
9-(ethenoxymethyl)-3-iodocarbazole |
InChI |
InChI=1S/C15H12INO/c1-2-18-10-17-14-6-4-3-5-12(14)13-9-11(16)7-8-15(13)17/h2-9H,1,10H2 |
Clé InChI |
MPLNHSQIRXFZBA-UHFFFAOYSA-N |
SMILES canonique |
C=COCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine](/img/structure/B14201619.png)
![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)

![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)

![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201669.png)
![2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole](/img/structure/B14201674.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid](/img/structure/B14201675.png)



![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)

![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)
